Fosfonato de dietil trans-crotilo

Descripción general

Descripción

Diethyl trans-crotyl phosphonate, also known as Diethyl 2-butenylphosphonate, predominantly trans, is a chemical compound with the molecular formula C8H17O3P . It has a molecular weight of 192.19 . It is used for research purposes .

Synthesis Analysis

The synthesis of phosphonates like Diethyl trans-crotyl phosphonate typically relies on two different strategies: the action of trialkyl phosphite on an alkyl halide (Michaelis–Arbuzov reaction) or a metal-mediated coupling with dialkyl phosphite . A method for the modular preparation of phosphonylated derivatives, several of which exhibit interesting biological activities, is based on chemoselective activation with triflic anhydride . This procedure enables flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles .

Molecular Structure Analysis

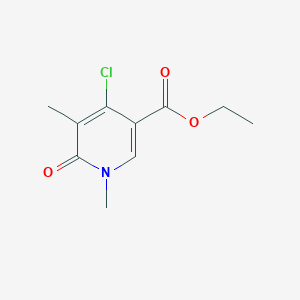

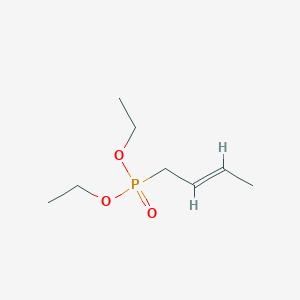

The molecular structure of Diethyl trans-crotyl phosphonate is represented by the linear formula H3CCH=CHCH2PO(OCH2CH3)2 .

Chemical Reactions Analysis

Diethyl trans-crotyl phosphonate can be used as a reactant for the synthesis of di-Et 1-substituted vinylphosphonates via decarboxylative condensation, sequential lithiation and silylation, and palladium-catalyzed allylic acetoxylation .

Physical and Chemical Properties Analysis

Diethyl trans-crotyl phosphonate is a solid at room temperature and has a density of 1.014 g/cm^3 at 25°C . Its refractive index is 1.4398 .

Aplicaciones Científicas De Investigación

Fosfonatos en sistemas biológicos

Los fosfonatos, incluido el Fosfonato de dietil trans-crotilo, son compuestos organofosforados caracterizados por un enlace carbono-fósforo (C—P) estable, que generalmente resiste la descomposición bioquímica, térmica y fotoquímica . Juegan un papel importante en el ciclo biogeoquímico del fósforo y la producción de metano .

Fosfonatos en actividades antibacterianas y antifúngicas

Los fosfonatos han mostrado actividades antibacterianas y antifúngicas prometedoras . Esto hace que el this compound sea un candidato potencial para el desarrollo de nuevos agentes antimicrobianos.

Fosfonatos en bioquímica

La bioquímica de los fosfonatos es un tema de investigación activa. La biosíntesis de los fosfonatos comienza con la reordenación del fosfoenolpiruvato en fosfonopiruvato, una reacción catalizada por la fosfonoenolpiruvato mutasa . Esto podría tener implicaciones para el uso del this compound en la investigación bioquímica.

Hidrólisis de fosfonatos

El this compound, como fosfonato, puede sufrir hidrólisis o dealquilación para formar ácidos fosfónicos . Estas reacciones pueden tener lugar tanto en condiciones ácidas como básicas .

Fosfonatos en síntesis orgánica

El this compound se puede utilizar como un socio olefínico para la reacción de Pauson-Khand con un complejo de alquino cobalto . También se puede utilizar en la síntesis de di-Et 1-vinilfosfonatos sustituidos a través de la condensación descarboxilativa .

Fosfonatos en química de retinoides

El this compound se puede utilizar en la preparación de bloques de construcción de la química de retinoides . Los retinoides tienen una amplia gama de aplicaciones en medicina, particularmente en el tratamiento de afecciones de la piel.

Mecanismo De Acción

- The primary target of Diethyl trans-crotyl phosphonate is unknown . However, it is commonly used as a reactant in various synthetic processes, suggesting its involvement in chemical transformations .

- Diethyl trans-crotyl phosphonate is an olefinic partner in reactions such as the Pauson-Khand reaction with alkyne cobalt complexes .

- It can undergo decarboxylative condensation to synthesize diethyl 1-substituted vinylphosphonates .

- Additionally, palladium-catalyzed allylic acetoxylation is another mode of action for this compound .

Target of Action

Mode of Action

Safety and Hazards

Diethyl trans-crotyl phosphonate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Direcciones Futuras

Phosphonates, including Diethyl trans-crotyl phosphonate, have been the subject of considerable research due to their unique properties and potential applications . Future research may focus on developing more environmentally friendly and economically competitive processes for the synthesis of biologically and synthetically important phosphorus-bearing compounds .

Análisis Bioquímico

Biochemical Properties

Diethyl trans-crotyl phosphonate plays a significant role in biochemical reactions, particularly in the synthesis of vinylphosphonates. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through reactions such as the Pauson-Khand reaction and palladium-catalyzed allylic acetoxylation . These interactions are crucial for the synthesis of complex organic molecules, which can be used in various biochemical applications.

Cellular Effects

The effects of diethyl trans-crotyl phosphonate on cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within cells . Additionally, diethyl trans-crotyl phosphonate can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior.

Molecular Mechanism

At the molecular level, diethyl trans-crotyl phosphonate exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the flow of metabolites within cells . Additionally, diethyl trans-crotyl phosphonate can bind to specific proteins, leading to changes in their conformation and activity, which in turn affects cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diethyl trans-crotyl phosphonate can change over time. The stability and degradation of this compound are important factors to consider when studying its long-term effects on cellular function. Diethyl trans-crotyl phosphonate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that prolonged exposure to diethyl trans-crotyl phosphonate can result in alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of diethyl trans-crotyl phosphonate vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, diethyl trans-crotyl phosphonate can exhibit toxic effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur. It is crucial to carefully control the dosage of diethyl trans-crotyl phosphonate in animal studies to avoid adverse effects.

Metabolic Pathways

Diethyl trans-crotyl phosphonate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. One of the key pathways involves the formation of carbon-carbon bonds through reactions such as the Pauson-Khand reaction . This compound can also affect metabolic flux by modulating the activity of enzymes involved in these pathways, leading to changes in the levels of metabolites within cells.

Transport and Distribution

The transport and distribution of diethyl trans-crotyl phosphonate within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . Understanding the transport mechanisms of diethyl trans-crotyl phosphonate is crucial for elucidating its biochemical effects and optimizing its use in experimental settings.

Subcellular Localization

Diethyl trans-crotyl phosphonate exhibits specific subcellular localization patterns, which can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The subcellular localization of diethyl trans-crotyl phosphonate is an important factor in determining its biochemical effects and interactions with other biomolecules.

Propiedades

IUPAC Name |

(E)-1-diethoxyphosphorylbut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O3P/c1-4-7-8-12(9,10-5-2)11-6-3/h4,7H,5-6,8H2,1-3H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWLPYVMUWAOJC-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC=CC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(C/C=C/C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449217 | |

| Record name | Diethyl trans-crotyl phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682-34-8 | |

| Record name | Diethyl trans-crotyl phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2-butenylphosphonate, predominantly trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

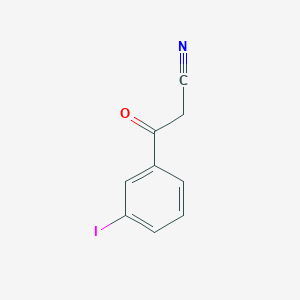

![(3S,5S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1600332.png)